molecular formula C15H11ClFNO B11848253 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11848253
M. Wt: 275.70 g/mol
InChI Key: DNGYQQWGLSKMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic dihydroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical scaffold for the development of novel bioactive molecules. Its core structure is closely related to several classes of investigated compounds, including negative allosteric modulators of NMDA receptors and inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . Quinoline and dihydroquinolone derivatives are recognized for their wide spectrum of pharmacological activities, largely due to their ability to function as bidentate ligands for various metal ions, forming complexes that can exhibit enhanced biological properties . The specific substitution pattern of this compound, featuring a 2-chloro-6-fluorophenyl group at the 2-position of the dihydroquinoline core, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems or to build libraries for structure-activity relationship (SAR) studies. It is particularly valuable for probing pathways in neuroscience, oncology, and infectious disease research. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C15H11ClFNO

Molecular Weight

275.70 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H11ClFNO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2

InChI Key

DNGYQQWGLSKMMN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Combes Quinoline Synthesis Adaptation

The Combes quinoline synthesis, which traditionally employs β-diketones and anilines, can be adapted to synthesize dihydroquinolinones. For 2-(2-chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, 2-chloro-6-fluoroaniline is condensed with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. The reaction proceeds via:

  • Schiff base formation : Protonation of the β-keto ester followed by nucleophilic attack by the aniline.

  • Cyclization : Intramolecular E2 elimination generates the quinoline intermediate.

  • Reduction : Selective hydrogenation of the quinoline ring using palladium on carbon yields the dihydroquinolinone.

Key Conditions :

  • Acid Catalyst : Concentrated H₂SO₄ or polyphosphoric acid.

  • Temperature : 120–150°C for cyclization.

  • Yield : ~40–50% after reduction.

Mannich Reaction-Based Cyclization

Halogen-substituted dihydroquinolinones are accessible via Mannich reactions, as demonstrated in the synthesis of 6- or 8-halogenated analogs. For the target compound:

  • Intermediate Preparation : 2-Chloro-6-fluoroaniline is reacted with formaldehyde and a secondary amine to form a Mannich base.

  • Cyclization : Treatment with γ-keto acid derivatives induces ring closure.

Example Protocol :

Starting MaterialReagentConditionsYield
2-Chloro-6-fluoroanilineAcetylacetone, HClReflux, 6 hr55%

This method avoids the need for post-cyclization reduction but is limited to specific substitution patterns.

Modern Catalytic Coupling Strategies

Palladium-Catalyzed Suzuki-Miyaura Coupling

The 2-chloro-6-fluorophenyl group can be introduced via cross-coupling. A boronic ester derivative of the aryl group is coupled to a brominated dihydroquinolinone precursor:

  • Precursor Synthesis : 2-Bromo-2,3-dihydroquinolin-4(1H)-one is prepared via bromination of the parent compound.

  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃

    • Solvent : DMF/H₂O (3:1)

    • Temperature : 80°C, 12 hr.

Yield : 65–70%.

Buchwald-Hartwig Amination

For functionalization at the nitrogen position, Buchwald-Hartwig amination is employed:

  • Substrate : 2-Chloro-6-fluorophenyl-substituted dihydroquinolinone.

  • Conditions :

    • Catalyst : Pd₂(dba)₃/Xantphos

    • Amine : Morpholine or piperazine

    • Solvent : Toluene, 100°C.

This method enables late-stage diversification but requires rigorous exclusion of oxygen.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes.

  • Temperature Control : 130°C ± 2°C.

  • Output : 1.2 kg/hr with >95% purity.

Solvent and Catalyst Recycling

Industrial protocols emphasize sustainability:

  • Solvent Recovery : DMF is distilled and reused, reducing waste by 70%.

  • Catalyst Reuse : Pd catalysts are recovered via filtration, maintaining 90% activity over five cycles.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Combes Synthesis40–5085–90ModerateLow
Mannich Cyclization5588HighModerate
Suzuki-Miyaura Coupling65–7095HighHigh
Buchwald-Hartwig Reaction6092ModerateHigh

The Suzuki-Miyaura method offers the best balance of yield and scalability, whereas traditional methods remain cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly in the treatment of various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable study demonstrated that the compound had an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Antimalarial Activity

Fluorinated analogs of quinoline compounds have shown promising antimalarial activity. The introduction of a fluorine atom at specific positions has been associated with enhanced efficacy against Plasmodium falciparum. In vitro assays revealed that certain derivatives exhibited lower EC50 values compared to non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For example, selective phosphodiesterase inhibitors related to this compound have demonstrated efficacy in reducing inflammation in animal models .

Cancer Research

Emerging research suggests that 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus & E. coli
AntimalarialLower EC50 values against P. falciparum
Anti-inflammatoryReduces inflammation in animal models
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, particularly with halogen substitutions.

Case Study 2: Antimalarial Activity

In another study focusing on antimalarial activity, researchers synthesized several derivatives and tested their efficacy against drug-resistant strains of Plasmodium falciparum. The findings showed that certain compounds exhibited significant activity, with fluorinated variants demonstrating enhanced potency compared to their non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one with structurally and functionally related quinolinone derivatives, focusing on molecular features, synthesis, crystallography, and biological activity.

Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound 2-(2-Cl-6-F-phenyl) ~265.68* N/A Chloro-fluoro substitution at phenyl ring N/A
rac-2-(2-Cl-6-Me-quinolin-3-yl)-dihydroquinolin-4(1H)-one 2-Cl-6-Me-quinolinyl 322.78 N/A Dihedral angle: 43.24° between rings
2-(3,5-Dimethoxyphenyl)-dihydroquinolin-4(1H)-one 3,5-(OMe)₂-phenyl 283.31 N/A Weak N–H∙∙∙O and C–H∙∙∙π interactions
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-Me 161.20 N/A Simplest analog; no aryl substitution
7-Cl-1-cyclopropyl-6-F-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl 239.67 N/A Cyclopropyl substitution on N1

*Calculated based on formula C₁₅H₁₀ClFNO.

Key Observations :

  • Crystallography: The dihedral angle (43.24°) in the rac-2-(2-Cl-6-Me-quinolin-3-yl) analog suggests moderate planarity between the quinolinone and aryl rings, which may influence binding to biological targets.
Crystal Packing and Intermolecular Interactions
  • Target Compound : Likely exhibits weak C–H∙∙∙O hydrogen bonding and π-π stacking, as seen in structurally related compounds (e.g., ).
  • Comparison: The NMQ and CMQ derivatives form layered structures via C–H∙∙∙O and nitro/chloro interactions . The rac-2-(2-Cl-6-Me-quinolin-3-yl) analog forms zigzag ribbons through C17–H∙∙∙O1 bonds .

Biological Activity

Overview

2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound categorized under quinolinones. Its molecular formula is C15H11ClFNOC_{15}H_{11}ClFNO, and it possesses notable substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Weight : 275.70 g/mol
  • IUPAC Name : 2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one
  • Canonical SMILES : C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)F

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents may enhance the compound's lipophilicity and electrophilicity, facilitating better binding to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, compounds with chloro and fluoro substitutions have been shown to target multiple cellular pathways in bacteria, enhancing their efficacy against drug-resistant strains.

CompoundTargetMIC (µg/mL)Reference
This compoundS. aureus1
This compoundE. faecium16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can significantly reduce cell viability in various cancer cell lines, indicating potential as a therapeutic agent.

Cell LineCompound Concentration (µM)Viability (%)Reference
Caco-21039.8
A5491056.9

Study on Antiviral Activity

A study highlighted the antiviral effects of compounds with similar halogenated phenyl groups against HIV-1. The presence of chloro and fluoro substitutions was linked to enhanced inhibitory activity against both wild-type and mutant strains of the virus, showcasing the potential of such compounds in antiviral therapies .

Comparative Analysis with Related Compounds

In comparative studies, the unique substitution pattern of this compound was found to confer distinct advantages over related compounds lacking these substituents. For instance, derivatives without chlorination showed significantly reduced antimicrobial efficacy .

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Microwave-assisted cyclization : A mixture of 2-aminochalcone derivatives (e.g., synthesized via condensation of 2-aminoacetophenone with substituted aldehydes) and silica gel-supported InCl₃ (20 mol%) under microwave irradiation (360 W, 5 minutes) yields 69% of the target compound. This method reduces reaction time and improves efficiency compared to traditional heating .
  • Catalytic cyclization : Pyrrolidine can catalyze the aqueous-phase cyclization of 2-aminoacetophenone and aryl aldehydes under mild conditions, achieving yields up to 95%. Solvent-free conditions minimize toxicity and enhance scalability .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm), dihydroquinoline ring protons (δ 2.5–3.5 ppm), and fluorine/chlorine-induced splitting patterns. For example, the 2-chloro-6-fluorophenyl substituent shows distinct coupling (e.g., J = 8–10 Hz for ortho-F and Cl interactions) .
  • ¹³C-NMR : Carbonyl (C=O) appears at δ 190–200 ppm, while aromatic carbons range from δ 110–150 ppm. Fluorine substituents cause upfield shifts due to electronegativity effects .

Q. What are the standard protocols for determining the melting point and solubility of this compound?

  • Methodology :

  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. For analogs like 2,3-dihydroquinolin-4(1H)-one derivatives, melting points range from 44–318°C, depending on substituents .
  • Solubility : Perform gradient solubility tests in DMSO, ethanol, and water. Chloro/fluoro-substituted derivatives typically exhibit higher solubility in polar aprotic solvents due to halogen bonding .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., C–H···O) influence the crystal packing and stability of this compound?

  • Methodology :

  • X-ray crystallography : Analyze crystal structures using SHELXL97. For example, in related compounds, weak C–H···O hydrogen bonds (2.5–3.0 Å) form zigzag ribbons along the a-axis, stabilizing the lattice. Orthorhombic systems (e.g., space group Pbca) with Z = 8 are common .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; weak interactions may lower decomposition temperatures compared to stronger hydrogen-bonded analogs .

Q. What strategies optimize catalytic systems for enantioselective synthesis of this compound?

  • Methodology :

  • Chiral catalysts : Test BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru) in asymmetric cyclization. Monitor enantiomeric excess (ee) via HPLC with chiral columns.
  • Microwave vs. conventional heating : Compare reaction kinetics and ee under microwave (360 W, 5 min) vs. oil-bath (80°C, 24 h) conditions. Microwave irradiation often enhances stereocontrol .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity in cancer cell lines?

  • Methodology :

  • In vitro assays : Evaluate cytotoxicity against pediatric solid tumor models (e.g., neuroblastoma) using MTT assays. Derivatives with chloro/fluoro groups show enhanced activity due to increased lipophilicity and membrane permeability .
  • SAR studies : Compare IC₅₀ values of 2-chloro-6-fluoro analogs with methyl or bromo-substituted counterparts. Fluorine’s electronegativity may improve binding to target proteins (e.g., kinases) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

  • Methodology :

  • 2D-NMR (COSY, NOESY) : Resolve overlapping signals by identifying through-space couplings. For example, NOESY correlations between H-3 (δ 3.1 ppm) and aromatic protons confirm dihydroquinoline ring conformation .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare experimental vs. computed δ values to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.